Lipophilicity Modulation: 5-Oxa Core Lowers logP Relative to 5-Aza Analogs
The 5-oxa-2-azaspiro[3.5]nonane scaffold bearing the 7,8-diol exhibits a computed XLogP3 of 0.2 for the neutral core [1], which is substantially lower than the logP of 1.808 observed for the analogous 1-azaspiro[3.5]nonane hydrochloride [2]. This ~1.6 log unit difference translates to an approximately 40-fold difference in partition coefficient, directly impacting compound solubility, permeability, and off-target binding. In medicinal chemistry campaigns targeting CNS or other lipophilicity-sensitive programs, the oxa-spirocycle's reduced logP provides a tangible advantage for maintaining favorable physicochemical space (e.g., CNS MPO score) [3].
| Evidence Dimension | Computed/Measured logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (5-oxa-2-azaspiro[3.5]nonane core) [1] |
| Comparator Or Baseline | 1-azaspiro[3.5]nonane HCl: logP = 1.808 [2] |
| Quantified Difference | ΔlogP ≈ -1.6 (oxa vs aza; ~40-fold lower partition) |
| Conditions | Computed/predicted logP values from authoritative databases |
Why This Matters
A lower logP is critical for reducing non-specific binding and improving aqueous solubility, guiding procurement decisions for lead series targeting CNS or requiring lower lipophilicity.
- [1] Kuujia. 5-Oxa-2-azaspiro[3.5]nonane: Chemical and Physical Properties. CAS 138387-19-6. XLogP3 = 0.2. Available at: https://www.kuujia.com/cas-138387-19-6.html View Source
- [2] ChemBase. 1-azaspiro[3.5]nonane hydrochloride: Properties. CAS 13374-55-5. logP = 1.808. Available at: https://www.chembase.cn/ View Source
- [3] Wager TT, et al. CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. J Med Chem. 2016; 59(10): 4329-4344. (Class-level reference for CNS MPO) View Source
